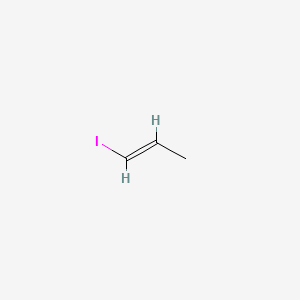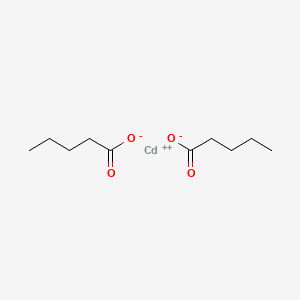
Cadmium divalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium divalerate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with valeric acid. The reaction typically involves heating the cadmium compound with an excess of valeric acid to ensure complete reaction. The general reaction is as follows: [ \text{CdO} + 2 \text{C}_5\text{H}_9\text{COOH} \rightarrow \text{Cd(C}_5\text{H}_9\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the product through recrystallization or other separation techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium divalerate can undergo various chemical reactions, including:
Oxidation: Cadmium in this compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under certain conditions to yield cadmium metal.
Substitution: Valerate anions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metals like zinc.
Substitution: Halide salts or other anionic compounds in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Cadmium metal (Cd)
Substitution: Various cadmium salts depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Cadmium divalerate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds.
Biology: Studied for its effects on biological systems, particularly in understanding cadmium toxicity.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of cadmium-based materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of cadmium divalerate involves its interaction with biological molecules, leading to various biochemical effects. Cadmium ions can bind to proteins and enzymes, disrupting their function. This binding can lead to oxidative stress, interference with cellular signaling pathways, and induction of apoptosis. The primary molecular targets include metallothioneins, which sequester cadmium ions, and various enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
- Cadmium acetate (Cd(C2H3O2)2)
- Cadmium chloride (CdCl2)
- Cadmium sulfate (CdSO4)
Comparison: Cadmium divalerate is unique due to its valerate anions, which impart specific chemical properties and reactivity. Compared to cadmium acetate, chloride, and sulfate, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
56982-42-4 |
|---|---|
Molekularformel |
C10H18CdO4 |
Molekulargewicht |
314.66 g/mol |
IUPAC-Name |
cadmium(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Cd/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
NBOUNNCSMFFVLV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


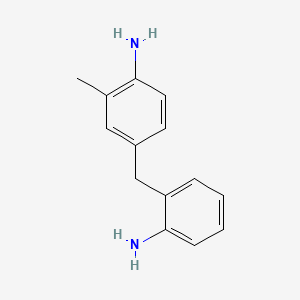
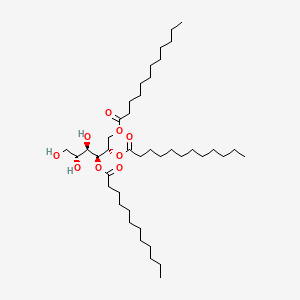
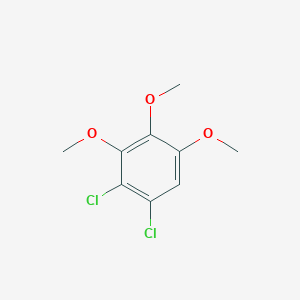
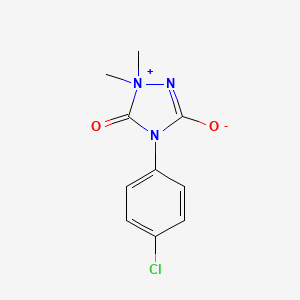
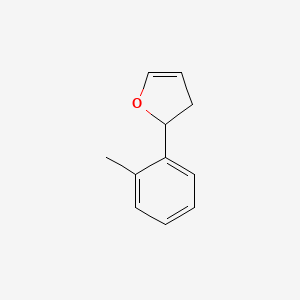
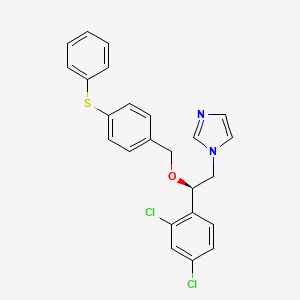
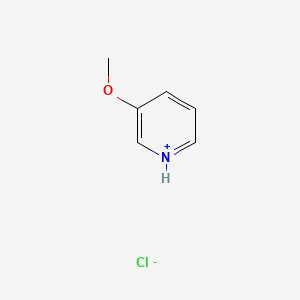
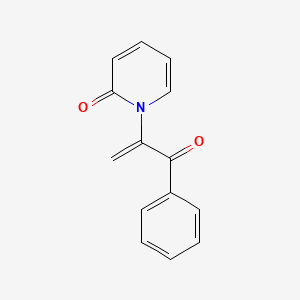


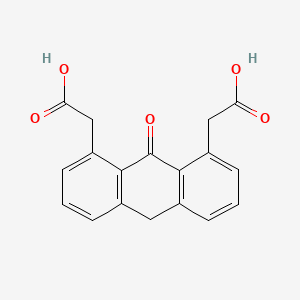

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
